molecular formula C25H30O B170085 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene CAS No. 167633-81-0

1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene

Cat. No.: B170085
CAS No.: 167633-81-0
M. Wt: 346.5 g/mol
InChI Key: ADQFOQFNQXFZLH-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene: is a complex organic compound with the molecular formula C25H30O This compound is known for its unique structural properties, which include an ethoxy group, a propylcyclohexyl group, and a phenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethynyl Intermediate: The initial step involves the formation of an ethynyl intermediate through a coupling reaction between a phenylacetylene derivative and a suitable halide.

    Introduction of the Propylcyclohexyl Group:

    Ethoxylation: The final step involves the ethoxylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed include alcohols and alkanes.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the ethoxy or phenyl groups. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Scientific Research Applications

Chemistry

In chemistry, 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene: This compound has a similar structure but with an ethyl group instead of an ethoxy group.

    1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has additional fluorine atoms, which can alter its chemical reactivity and properties.

    1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene: This compound lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

Uniqueness

The uniqueness of 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the ethynyl group, in particular, allows for unique interactions and reactions that are not possible with similar compounds.

Properties

IUPAC Name

1-ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O/c1-3-5-20-8-14-23(15-9-20)24-16-10-21(11-17-24)6-7-22-12-18-25(19-13-22)26-4-2/h10-13,16-20,23H,3-5,8-9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQFOQFNQXFZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564127
Record name 1-Ethoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116903-48-1
Record name 1-Ethoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ethoxyphenylethynyl)-trans-4-(4-propylcyclohexyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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